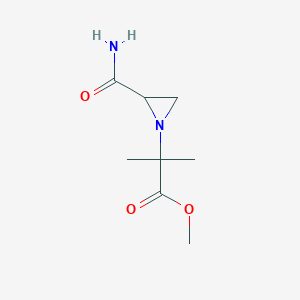
Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate typically involves the reaction of methyl aziridine-2-carboxylate with appropriate reagents under controlled conditions. For instance, one method involves the reaction of methyl aziridine-2-carboxylate with glutaric anhydride in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reactive aziridine ring.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate undergoes various chemical reactions, primarily driven by the high strain energy of the aziridine ring. These reactions include nucleophilic ring-opening reactions, which can occur with N-, O-, and S-nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction typically involves nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products: The major products formed from these reactions are typically alkylated derivatives, resulting from the ring-opening of the aziridine moiety .
Applications De Recherche Scientifique
Chemistry: In chemistry, methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of protein disulfide isomerases (PDIs), which are enzymes involved in the correct folding of proteins. Inhibiting PDIs can have therapeutic implications, particularly in cancer treatment, where PDIs are targets for anticancer drugs .
Industry: In the industrial sector, this compound’s reactivity can be harnessed for creating specialized materials and intermediates for various applications .
Mécanisme D'action
The mechanism of action of methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate involves its interaction with thiol groups in proteins. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles, leading to the alkylation of thiol groups. This interaction can inhibit the activity of protein disulfide isomerases (PDIs), which are crucial for protein folding and stability .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxamide (Leakadine): This compound is known for its immunomodulatory and anticancer properties.
N-Substituted Aziridine-2-carboxylic Acid Derivatives:
Uniqueness: Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate stands out due to its specific structure, which combines the reactivity of the aziridine ring with the stability provided by the methyl ester group. This unique combination makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,7(12)13-3)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDNOIYTNFAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1CC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














